molecular formula C7H6N2S B3298685 1,2-Benzisothiazol-7-amine CAS No. 89795-79-9

1,2-Benzisothiazol-7-amine

Cat. No.: B3298685
CAS No.: 89795-79-9
M. Wt: 150.2 g/mol
InChI Key: NEROCZWWNXWPOV-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-7-amine is an organic compound belonging to the class of benzisothiazoles. These compounds are characterized by a benzene ring fused to an isothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

1,2-Benzisothiazol-7-amine, also known as Benzisothiazolinone (BIT), is an organic compound that is structurally related to isothiazole . It has been found to have a high potency for inhibiting caspase-7 activity . Caspases are the intracellular ‘death enzyme’ class, and a protease family that plays an active role in the initiation and execution of apoptosis .

Mode of Action

The mode of action of this compound involves its interaction with caspases, particularly caspase-7 . The compound has been found to inhibit the activity of caspase-7, which plays a crucial role in the process of apoptosis . This inhibition can lead to changes in the normal process of cell death, potentially affecting various biological processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting caspase-7, the compound can disrupt the normal process of apoptosis, leading to changes in cell death and potentially affecting tissue development and homeostasis .

Pharmacokinetics

It is known that the compound is dependent on cytochrome p450 (cyp) 3a4 for its metabolism . . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition of caspase-7 activity . This can lead to a disruption in the normal process of apoptosis, potentially affecting various biological processes. The compound has been found to show significant protection against apoptosis in human Jurkat T cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is widely used as a preservative in various products, including emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions . The efficacy and stability of the compound can be affected by the specific environment in which it is used. More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazol-7-amine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the benzisothiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the use of green chemistry principles is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzisothiazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisothiazol-7-amine is unique due to its specific amine functional group, which imparts distinct chemical reactivity and biological activity compared to other benzisothiazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1,2-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEROCZWWNXWPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237904
Record name 1,2-Benzisothiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89795-79-9
Record name 1,2-Benzisothiazol-7-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089795799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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